molecular formula C10H10Br2ClO4P B14507970 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate CAS No. 64050-65-3

2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate

Cat. No.: B14507970
CAS No.: 64050-65-3
M. Wt: 420.42 g/mol
InChI Key: GCPZJLMNTRBBDG-UXBLZVDNSA-N
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Description

2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is a chemical compound with a complex structure that includes chlorine, bromine, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate typically involves the reaction of 2,5-dibromobenzaldehyde with phosphorus oxychloride and dimethyl phosphite. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,5-dichlorophenyl)ethenyl dimethyl phosphate
  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethenyl dimethyl phosphate

Uniqueness

2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.

Properties

CAS No.

64050-65-3

Molecular Formula

C10H10Br2ClO4P

Molecular Weight

420.42 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,5-dibromophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H10Br2ClO4P/c1-15-18(14,16-2)17-10(6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3/b10-6+

InChI Key

GCPZJLMNTRBBDG-UXBLZVDNSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Br)Br

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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